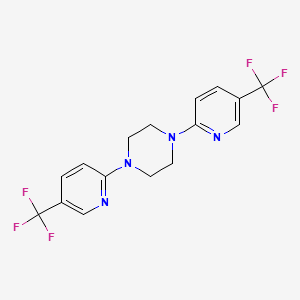

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a compound that features a piperazine ring substituted with two pyridyl groups, each bearing a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can range from 81% to 91% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like DBU and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it suitable for drug design.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit specific kinases involved in cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is beneficial for drug development .

Antibacterial Properties

Compounds related to this compound have demonstrated antibacterial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics .

Material Science

The unique chemical structure of this compound makes it a candidate for material synthesis, particularly in creating advanced polymers and coatings.

Supramolecular Chemistry

The compound has been explored as a ligand in metal complexation, which is crucial for developing new materials with specific electronic or optical properties. The trifluoromethyl groups enhance the stability of these complexes .

Polymerization Initiators

Due to its reactivity, this compound can serve as an initiator in polymerization processes, contributing to the synthesis of fluorinated polymers that possess desirable properties such as thermal stability and chemical resistance .

Drug Development Case Study

A recent study focused on synthesizing derivatives of this compound aimed at enhancing anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Material Synthesis Case Study

Another case involved using this compound in the synthesis of fluorinated polymers. The study demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability compared to non-fluorinated counterparts .

Mecanismo De Acción

The mechanism of action of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the trifluoromethyl groups can enhance binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the piperazine ring, making it less versatile in biological applications.

Bis(phthalimido)piperazine: This compound features a piperazine ring with phthalimido groups, which can be used in antimicrobial applications.

Uniqueness

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is unique due to the combination of the piperazine ring and the trifluoromethyl-substituted pyridyl groups. This structure provides a balance of chemical stability, biological activity, and potential for functionalization, making it a valuable compound in various research fields.

Actividad Biológica

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with trifluoromethylated pyridine groups. This unique structure contributes to its interaction with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to this compound have shown significant inhibition of bacterial enzymes crucial for cell viability. Specifically, derivatives have demonstrated submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial metabolism and virulence .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Bacterial Strain |

|---|---|---|---|

| ML267 | Sfp-PPTase | <0.1 | Bacillus subtilis |

| Compound 1 | Sfp-PPTase | 0.5 | Staphylococcus aureus |

Antiviral Activity

In addition to antibacterial properties, piperazine derivatives have been investigated for their antiviral activity. A study on novel trifluoromethyl pyridine piperazine derivatives indicated promising results against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). Some compounds exhibited protective activities that were significantly higher than control treatments .

Table 2: Antiviral Activity against TMV and CMV

| Compound Name | EC50 (TMV) µg/mL | Curative Activity (%) | EC50 (CMV) µg/mL | Protective Activity (%) |

|---|---|---|---|---|

| A17 | 250 | 68.6 | 300 | 58.0 |

| A3 | 300 | 61.0 | 350 | 47.8 |

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets within pathogens. The inhibition of PPTases is particularly noteworthy as it disrupts essential bacterial pathways related to fatty acid synthesis and virulence factor production .

Additionally, the antiviral activity may be attributed to the induction of plant defense mechanisms through the activation of enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which enhance systemic acquired resistance in plants .

Study on Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of piperazine derivatives revealed that compounds like ML267 not only inhibited bacterial growth but also displayed selectivity towards bacterial enzymes over human counterparts, minimizing cytotoxic effects .

Study on Antiviral Properties

In a series of bioassays against TMV and CMV, several trifluoromethyl pyridine piperazine derivatives were synthesized and tested. The results indicated that these compounds could significantly reduce viral load in treated plants while enhancing their innate immune responses .

Propiedades

IUPAC Name |

1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJPVXBIUDRQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.